molecular formula C7H18Cl2N2 B1424864 N-methyl-2-pyrrolidin-1-ylethanamine dihydrochloride CAS No. 1051364-49-8

N-methyl-2-pyrrolidin-1-ylethanamine dihydrochloride

Cat. No.: B1424864
CAS No.: 1051364-49-8
M. Wt: 201.13 g/mol
InChI Key: RBRDSQVMBYRQTN-UHFFFAOYSA-N
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Description

N-methyl-2-pyrrolidin-1-ylethanamine dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-pyrrolidin-1-ylethanamine dihydrochloride typically involves the reaction of N-methyl-2-pyrrolidin-1-yl-ethanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-pyrrolidin-1-ylethanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methyl-2-pyrrolidin-1-yl-ethanone, while reduction could produce N-methyl-2-pyrrolidin-1-ylethanamine .

Scientific Research Applications

N-methyl-2-pyrrolidin-1-ylethanamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-2-pyrrolidin-1-ylethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction affects various physiological processes, including mood, cognition, and motor function .

Comparison with Similar Compounds

N-methyl-2-pyrrolidin-1-ylethanamine dihydrochloride can be compared to other similar compounds, such as:

    N-methyl-2-pyrrolidin-1-yl-ethanamine: The base form of the compound without the dihydrochloride salt.

    N-methyl-2-pyrrolidin-1-yl-ethanone: An oxidized form of the compound.

    N-methyl-2-pyrrolidin-1-yl-ethanol: A reduced form of the compound.

These compounds share similar structural features but differ in their chemical properties and reactivity, highlighting the uniqueness of this compound .

Properties

IUPAC Name

N-methyl-2-pyrrolidin-1-ylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-8-4-7-9-5-2-3-6-9;;/h8H,2-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRDSQVMBYRQTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1CCCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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